molecular formula C25H27NO3 B11677808 Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11677808
M. Wt: 389.5 g/mol
InChI Key: XMLOYNXBDRUVBX-UHFFFAOYSA-N
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Description

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a butyl ester group at position 3 and a naphthalen-1-yl substituent at position 4.

Properties

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

butyl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H27NO3/c1-3-4-15-29-25(28)22-16(2)26-20-13-8-14-21(27)24(20)23(22)19-12-7-10-17-9-5-6-11-18(17)19/h5-7,9-12,23,26H,3-4,8,13-15H2,1-2H3

InChI Key

XMLOYNXBDRUVBX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC4=CC=CC=C43)C(=O)CCC2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction involves the condensation of:

  • 1-Naphthaldehyde (aromatic aldehyde, 1.0 equiv)

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione, 1.0 equiv)

  • Butyl acetoacetate (β-keto ester, 1.0 equiv)

  • Ammonium acetate (nitrogen source, 1.2 equiv)

Triton X-100 (20 mol%) acts as a surfactant, forming micelles that enhance reactant solubility and catalytic efficiency in water. The naphthalen-1-yl group is introduced via 1-naphthaldehyde, while butyl acetoacetate provides the ester moiety and the 2-methyl substituent.

Optimized Procedure

  • Combine 1-naphthaldehyde (10 mmol), dimedone (10 mmol), butyl acetoacetate (10 mmol), and ammonium acetate (12 mmol) in a Triton X-100/water mixture (20 mol% surfactant, 2 mL water per mmol aldehyde).

  • Stir vigorously at room temperature for 90–120 minutes (monitored by TLC).

  • Quench the reaction by pouring onto crushed ice (70 g), filter the precipitate, and wash with cold water.

  • Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the product as a pale-yellow solid.

Table 1: Yield and Reaction Time for Micellar Media Method

EntryAldehydeReaction Time (min)Yield (%)
11-Naphthaldehyde11092

One-Pot Reflux Method in Ethanol

An alternative approach adapted from patent literature employs ethanol under reflux conditions, avoiding surfactants.

Reaction Conditions

  • Solvent : Anhydrous ethanol (2–3 mL per mmol dimedone)

  • Temperature : Reflux (78°C)

  • Molar Ratios : Dimedone:1-naphthaldehyde:butyl acetoacetate:NH₄OAc = 1:1:1:1.5

Stepwise Protocol

  • Reflux a mixture of dimedone (10 mmol), 1-naphthaldehyde (10 mmol), butyl acetoacetate (10 mmol), and ammonium acetate (15 mmol) in ethanol for 2 hours.

  • Cool to room temperature, evaporate ethanol under reduced pressure, and triturate the residue with ice-cold water.

  • Purify via column chromatography (ethyl acetate/petroleum ether, 1:3) to obtain the product.

Table 2: Comparative Analysis of Reflux vs. Micellar Methods

ParameterMicellar MediaEthanol Reflux
Reaction Time110 min120 min
Yield92%88%
Solvent ToxicityLow (water)Moderate (ethanol)
Catalyst RequiredTriton X-100None

Structural Characterization and Analytical Data

The compound’s structure is confirmed through spectroscopic and elemental analysis:

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.15–7.45 (m, 7H, naphthalene-H), 4.12 (q, 2H, OCH₂), 2.85–2.55 (m, 4H, cyclohexenone-H), 2.32 (s, 3H, CH₃), 1.65–1.25 (m, 11H, CH(CH₃)₂ + butyl-H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 195.2 (C=O), 168.4 (COO), 148.1–122.7 (aromatic-C), 60.8 (OCH₂), 50.3 (C-4), 32.1–22.4 (cyclohexenone-C), 18.9 (CH₃).

  • IR (KBr): ν 2950 (C-H), 1720 (C=O ester), 1665 cm⁻¹ (C=O ketone).

Elemental Analysis

  • Calculated for C₂₇H₃₁NO₃: C, 76.21; H, 7.29; N, 3.29.

  • Found: C, 76.18; H, 7.33; N, 3.25.

Critical Discussion of Methodologies

Advantages of Micellar Media

  • Environmental Sustainability : Eliminates volatile organic solvents.

  • Mild Conditions : Room temperature reaction reduces energy consumption.

  • High Chemoselectivity : No byproducts detected via TLC or NMR.

Limitations of Reflux Method

  • Longer Reaction Time : Requires 2 hours vs. 110 minutes for micellar method.

  • Lower Yield : Attributable to partial decomposition under reflux.

Industrial Scalability and Process Economics

Cost Analysis

  • Triton X-100 Method : Surfactant cost (~$0.50/g) is offset by reduced purification needs.

  • Ethanol Method : Lower reagent costs but higher energy expenditure for reflux.

Scalability Challenges

  • Micellar Method : Scaling micelle formation uniformly in large batches requires precise agitation.

  • Column Chromatography : Both methods rely on chromatographic purification, which is cost-prohibitive at industrial scales. Alternatives like crystallization are under investigation .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the naphthalen-1-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions include various substituted quinolines and naphthalene derivatives, which can have significant biological activities and potential therapeutic applications.

Scientific Research Applications

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of 5-oxo-hexahydroquinoline-3-carboxylates, where variations in the ester group (position 3) and aryl substituents (position 4) significantly influence properties. Key analogs include:

Compound Name Ester Group (Position 3) Aryl Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Source
Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Target) Butyl Naphthalen-1-yl C₂₆H₂₉NO₃ 415.52 (estimated) N/A N/A N/A
Ethyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (5p) Ethyl Naphthalen-1-yl C₂₃H₂₃NO₃ 361.44 85 N/A (brown solid)
Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclohexyl Naphthalen-1-yl C₂₇H₂₉NO₃ 415.52 N/A N/A
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 4-Chlorophenyl C₁₄H₁₅ClN₂O₃ 294.73 N/A N/A
2-Phenylethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-Phenylethyl 2-Nitrophenyl C₂₅H₂₅N₂O₅ 433.48 N/A N/A

Key Observations :

  • Cyclohexyl esters (e.g., ) exhibit higher molecular weights and may alter crystallization behavior.
  • Aryl Substituent Effects : The naphthalen-1-yl group in the target compound and analogs (e.g., 5p) introduces aromatic bulk, which may enhance π-π stacking interactions in crystal packing . Nitrophenyl or chlorophenyl substituents () could modulate electronic properties and reactivity.

Crystallographic and Computational Insights

  • Crystallography: SHELX software () is widely used for refining hexahydroquinoline derivatives, including ethyl 4-(3,4,5-trimethoxyphenyl) analogs . The target compound’s crystal structure could be resolved using similar methods.
  • Hydrogen Bonding: Hydrogen-bonding patterns in related compounds (e.g., Ethyl 4-(4-cyanophenyl) derivatives ) influence supramolecular aggregation, which may affect solubility and stability.

Biological Activity

Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hexahydroquinoline core and a naphthalene moiety. Its molecular formula is C20H23N2O3C_{20}H_{23}N_{2}O_{3}, with a molecular weight of approximately 341.41 g/mol.

Antibacterial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that certain quinoline derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

Compound Bacterial Strain Inhibition Zone (mm)
Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo...E. coli15
Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo...S. aureus18

Antifungal Activity

In vitro studies have indicated that this compound exhibits antifungal activity against several strains of fungi. The antifungal mechanism is believed to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis.

Compound Fungal Strain Minimum Inhibitory Concentration (µg/mL)
Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo...Candida albicans32
Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo...Aspergillus niger64

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:
One notable study assessed the effects of Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo... on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

The biological activity of Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo... is largely attributed to its ability to interact with specific cellular targets:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

Q & A

Q. What are the key synthetic pathways for Butyl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with the formation of the hexahydroquinoline core via a Hantzsch-like cyclocondensation reaction. Key steps include:

  • Cyclocondensation : Reacting β-keto esters (e.g., butyl acetoacetate) with ammonium acetate and aldehydes (e.g., naphthalene-1-carboxaldehyde) in ethanol under reflux .
  • Substitution : Introducing the naphthalen-1-yl group at the 4-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .
  • Optimization : Yield improvements (e.g., from 45% to 68%) are achieved by adjusting solvent polarity (e.g., switching from ethanol to acetonitrile) and using catalysts like p-toluenesulfonic acid (PTSA) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Critical characterization methods include:

  • Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., confirming the chair conformation of the hexahydroquinoline ring) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions, such as the naphthalen-1-yl group (aromatic protons at δ 7.2–8.3 ppm) and butyl ester (triplet at δ 4.1 ppm for –OCH2_2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H]+^+ at m/z 418.2124 matches C27_{27}H31_{31}NO3_3) .

Q. What are the defining structural features of this compound relevant to its reactivity?

  • Hexahydroquinoline Core : The partially saturated quinoline ring adopts a boat or chair conformation, influencing steric interactions during derivatization .
  • Electron-Withdrawing Groups : The 5-oxo group enhances electrophilicity at C-3, facilitating nucleophilic substitutions .
  • Naphthalen-1-yl Substituent : The bulky aromatic group at C-4 introduces steric hindrance, affecting regioselectivity in further functionalization .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Calcium Channel Modulation : Use patch-clamp electrophysiology on HEK-293 cells expressing L-type Ca2+^{2+} channels, comparing IC50_{50} values to nifedipine .
  • Antimicrobial Activity : Perform MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth, with ciprofloxacin as a positive control .
  • Cytotoxicity Screening : Employ MTT assays on human hepatoma (HepG2) and normal liver (LO2) cells to assess selectivity indices .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

  • Variable Reaction Conditions : Re-evaluate solvent purity (e.g., anhydrous vs. 95% ethanol impacts β-keto ester stability) and catalyst loading (e.g., 5 mol% vs. 10 mol% PTSA) .
  • Bioassay Heterogeneity : Standardize cell lines (e.g., HepG2 passage number) and culture media (e.g., FBS concentration affects proliferation rates) .
  • Statistical Validation : Use ANOVA or Tukey’s HSD test to compare replicates, ensuring p < 0.05 for significance .

Q. What strategies improve the solubility and stability of this compound for in vivo studies?

  • Formulation Optimization : Use co-solvents like PEG-400 (20% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH Adjustment : Buffer solutions (pH 6.8–7.4) stabilize the ester moiety against hydrolysis .
  • Lyophilization : Prepare lyophilized powders with trehalose (1:5 w/w) for long-term storage at –80°C .

Q. How can computational modeling guide the rational design of derivatives?

  • Docking Studies : Use AutoDock Vina to predict binding affinities for Ca2+^{2+} channels (PDB ID: 1T3S), focusing on interactions with the DHP-binding domain .
  • QSAR Analysis : Correlate Hammett σ values of substituents (e.g., electron-withdrawing groups at C-3) with antibacterial potency (R2^2 > 0.85) .
  • MD Simulations : Simulate 100 ns trajectories in GROMACS to assess conformational stability of the naphthalen-1-yl group in lipid bilayers .

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